molecular formula C18H23BrClNO3 B593612 25B-NB3OMe (hydrochloride)

25B-NB3OMe (hydrochloride)

Cat. No.: B593612
M. Wt: 416.7 g/mol
InChI Key: PJGABHGBTSZVAZ-UHFFFAOYSA-N
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Description

25B-NB3OMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class of chemicals. It is structurally categorized as a phenethylamine and is known for its potent hallucinogenic properties. The compound is an analytical reference standard and is primarily used in research and forensic applications .

Scientific Research Applications

25B-NB3OMe (hydrochloride) has several scientific research applications, including:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

25B-NB3OMe (hydrochloride) acts as a potent full agonist for the 5HT2A receptor . It is structurally categorized as a phenethylamine . The most common biotransformations observed among this group of NBOMes include O-demethylations at the three methoxy groups, hydroxylations, and reduction at the amine group .

Cellular Effects

25B-NB3OMe (hydrochloride) has been found to increase dopamine, serotonin, and glutamate release in various brain regions . It also impacts short-term memory and locomotion, and may be anxiogenic . The changes in neurotransmitter levels may be related to 25B-NB3OMe’s affinity for the 5-HT2A receptor .

Molecular Mechanism

25B-NB3OMe (hydrochloride) exerts its effects at the molecular level primarily through its action as a potent full agonist for the 5HT2A receptor . This interaction with the 5HT2A receptor is believed to be responsible for its hallucinogenic properties .

Temporal Effects in Laboratory Settings

The duration of effects of 25B-NB3OMe (hydrochloride) lasts about 3–10 hours . The parent compound is rapidly cleared from the blood when used in the radiolabeled form in tracer doses .

Dosage Effects in Animal Models

In animal models, 25B-NB3OMe (hydrochloride) shows hallucinogenic activity in a wide range of doses . The low dose of 25B-NB3OMe (0.3 mg/kg) was potent in damaging DNA in the rat frontal cortex .

Metabolic Pathways

The major metabolic pathways of 25B-NB3OMe (hydrochloride) include mono- and bis-O-demethylation, hydroxylation at different positions, and combinations thereof, followed by glucuronidation, sulfation, and/or N-acetylation of primary metabolites .

Transport and Distribution

It is known that the compound easily passes across the blood-brain barrier and accumulates in the brain tissue .

Subcellular Localization

Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can diffuse across cell membranes and localize in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25B-NB3OMe (hydrochloride) involves several steps, starting with the preparation of the phenethylamine backbone. The key steps include:

    Bromination: The introduction of a bromine atom to the phenethylamine structure.

    Methoxylation: The addition of methoxy groups to the aromatic ring.

    N-Benzylation: The attachment of a benzyl group to the nitrogen atom.

The reaction conditions typically involve the use of organic solvents such as methanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 25B-NB3OMe (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is often produced in crystalline form and is stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

25B-NB3OMe (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25B-NB3OMe (hydrochloride) is unique due to its specific substitution pattern, which includes a bromine atom and methoxy groups. This structural configuration results in a high affinity for serotonin receptors, making it a valuable tool for research in neuropharmacology and toxicology .

Properties

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGABHGBTSZVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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